molecular formula C15H26N2O4 B2565414 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate CAS No. 2137581-34-9

8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate

Cat. No.: B2565414
CAS No.: 2137581-34-9
M. Wt: 298.383
InChI Key: XRMUDZVYUDATJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate is a valuable spirocyclic scaffold designed for research and development in medicinal chemistry. As a protected derivative of 2,8-diazaspiro[4.5]decane, it serves as a versatile building block for the synthesis of more complex molecules. The tert-butyl group (Boc) acts as a common protecting group for the secondary amine, allowing for selective functionalization at other positions of the ring system . The presence of the methyl ester provides a handle for further chemical modifications, such as hydrolysis to a carboxylic acid or amide coupling, making it a crucial intermediate in constructing targeted compound libraries. Spirocyclic structures like this one are of significant interest in drug discovery due to their three-dimensionality and structural rigidity, which can improve binding selectivity and optimize pharmacokinetic properties. Researchers utilize this compound in the exploration of new therapeutic agents, particularly in programs targeting central nervous system disorders, as related diazaspiro[4.5]decane derivatives have been investigated for their receptor binding affinity . This product is intended for research purposes by qualified laboratory personnel only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the safety data sheet for proper handling and storage information. As a standard practice, this chemical should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

8-O-tert-butyl 4-O-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-14(2,3)21-13(19)17-7-5-15(6-8-17)10-16-9-11(15)12(18)20-4/h11,16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMUDZVYUDATJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137581-34-9
Record name 8-tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

the synthesis typically requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts and solvents .

Chemical Reactions Analysis

Reductive Amination

This reaction modifies the secondary amine within the diazaspiro framework, enabling the introduction of alkyl or aryl groups.

Example Reaction :
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate undergoes reductive amination with aldehydes (e.g., 1-propyl-1H-indole-3-carbaldehyde) using sodium triacetoxyborohydride (STAB) as a reducing agent in tetrahydrofuran (THF) at ambient temperature .

Reagent Conditions Product Yield
1-Propyl-1H-indole-3-carbaldehyde, STAB, THFRT, 12–16 hN-Alkylated spirocyclic derivative35%

Key Insight : The reaction retains the spirocyclic core while introducing functional groups for downstream biological activity modulation .

Ester Hydrolysis

The tert-butyl and methyl ester groups are selectively hydrolyzed under acidic or basic conditions to yield carboxylic acids.

Conditions :

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (DCM) selectively removes the tert-butyl group .

  • Basic Hydrolysis : Aqueous NaOH in ethanol cleaves methyl esters.

Ester Group Reagent Product Application
Tert-butylTFA/DCM (1:1)8-Carboxy-4-methyl derivativeIntermediate for peptide coupling
MethylNaOH/EtOH4-Carboxy-8-tert-butyl derivativeLigand synthesis

Note : Hydrolysis kinetics depend on steric hindrance, with tert-butyl esters requiring stronger acids .

Cycloaddition Reactions

The spirocyclic scaffold participates in [3 + 2] cycloadditions to form fused heterocycles.

Example : Reaction with N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine under TFA catalysis yields a tricyclic product .

Reagent Conditions Product Yield
N-Benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamineTFA, RT, 4 hTricyclic diazaspiro derivative57%

Significance : Expands the compound’s utility in constructing polycyclic drug candidates .

Nucleophilic Substitution

The methyl ester group undergoes substitution with amines or alcohols under basic conditions.

Example : Reaction with 4-methylpiperazine-1-carboximidamide in ethanol/sodium ethoxide forms pyrimidoazepine intermediates .

Nucleophile Base Product Yield
4-Methylpiperazine-1-carboximidamideSodium ethoxidePyrimidoazepine derivative38–76%

Mechanism : The reaction proceeds via a Pinner-type condensation, leveraging the ester’s electrophilicity .

Deprotection and Functionalization

The tert-butyloxycarbonyl (BOC) group is removed under acidic conditions to expose reactive amines for further derivatization.

Protocol :

  • BOC deprotection with TFA/DCM .

  • Reductive amination or acylation of the free amine.

Step Reagent Product
BOC removalTFA/DCMFree amine intermediate
Subsequent alkylationAldehyde + STABFunctionalized diazaspiro compound

Application : Critical for synthesizing enantiomerically pure intermediates for chiral drugs .

Oxidation and Reduction

The oxo group (if present in derivatives) can be reduced to hydroxyl groups or oxidized to carboxylates.

Case Study :

  • Reduction : Sodium borohydride (NaBH₄) reduces oxo groups to hydroxyls, altering hydrogen-bonding capacity.

  • Oxidation : Potassium permanganate (KMnO₄) in acidic media converts hydroxyls to ketones or carboxylic acids.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Key Product Yield Range
Reductive aminationAldehyde, STAB, THFN-Alkylated derivatives35–76%
Ester hydrolysisTFA/DCM or NaOH/EtOHCarboxylic acids60–95%
CycloadditionTFA, trimethylsilyl reagentsTricyclic heterocycles57%
Nucleophilic substitutionAmines, sodium ethoxidePyrimidoazepines38–76%

Stereochemical Considerations

The compound’s spirocyclic structure imposes steric constraints, influencing reaction selectivity:

  • Enantioselective synthesis : Resolved via chiral salt formation (e.g., 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid), achieving >98% enantiomeric excess .

  • Crystallography : X-ray data confirm the rigid chair conformation of the diazaspiro ring, which directs substituent orientation during reactions .

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic framework with tert-butyl and methyl substituents, which contribute to its reactivity and interaction with biological systems. The presence of dicarboxylate groups enhances its reactivity, making it suitable for various synthetic pathways and applications in medicinal chemistry.

Pharmacological Applications

Research indicates that 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate may possess significant pharmacological properties. Preliminary studies suggest its utility as a scaffold for drug development due to its ability to modulate enzyme activity and receptor interactions. These characteristics open avenues for exploring new therapeutic agents that could target various diseases.

Case Studies

  • Enzyme Modulation : Initial studies have shown that the compound can influence the activity of certain enzymes, which may lead to potential applications in treating metabolic disorders.
  • Receptor Interaction : The compound's structure allows it to interact with specific receptors in the body, suggesting possible uses in neuropharmacology and pain management.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include organic solvents such as dichloromethane and catalysts like palladium on carbon. Controlled reaction conditions are crucial for successful product formation.

Synthetic Pathway Overview

  • Step 1 : Formation of key intermediates through condensation reactions.
  • Step 2 : Cyclization to form the spirocyclic structure.
  • Step 3 : Functionalization to introduce dicarboxylate groups.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeUnique Features
This compound SpirocyclicDicarboxylate groups enhance reactivity
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate SpirocyclicLacks dicarboxylate functionality
Rac-8-tert-butyl 4-methyl (4R)-2-oxo-1,8-diazaspiro[4.5]decane-4,8-dicarboxylate SpirocyclicContains an oxo group affecting reactivity

This comparison highlights the unique aspects of the compound within its structural class while emphasizing its potential applications in research and industry.

Potential Industrial Applications

Beyond pharmacological uses, the compound's unique properties may find applications in:

  • Material Science : As a building block for advanced materials due to its structural stability.
  • Agricultural Chemistry : Potential use as an agrochemical agent owing to its biological activity.

Mechanism of Action

The mechanism of action of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific context of its use in research and development .

Comparison with Similar Compounds

Structural Variants and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Purity Key Applications/Notes
8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 2137581-34-9 C15H26N2O4 Methyl (4), tert-butyl (8) 298.38 ≥95% Autophagy modulation research
8-Tert-butyl 4-ethyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 2028341-89-9 C16H28N2O4 Ethyl (4), tert-butyl (8) 312.40 ≥97% Pharmaceutical intermediate
8-Tert-butyl 4-ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate 1259040-07-7 C23H32N2O4 Ethyl (4), tert-butyl (8), benzyl (2) 408.52 ≥95% Enhanced binding affinity studies
8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate 203934-60-5 C16H28N2O4 Ethyl (3), tert-butyl (8) 312.40 ≥99% Altered substitution pattern for SAR studies
2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate 1445951-71-2 C22H32N2O5 Benzyl (2), hydroxymethyl (3), tert-butyl (8) 404.49 ≥95% Functional group exploration
Key Observations:
  • Substituent Effects: Ethyl vs. Benzyl Substitution: The addition of a benzyl group (CAS 1259040-07-7) introduces aromaticity, which may enhance π-π interactions in target binding but reduces solubility . Positional Isomerism: Moving the ethyl ester from position 4 (CAS 2028341-89-9) to position 3 (CAS 203934-60-5) alters steric and electronic properties, affecting receptor engagement .

Physicochemical and Pharmacokinetic Properties

Property 8-Tert-butyl 4-methyl 8-Tert-butyl 4-ethyl 8-Tert-butyl 3-ethyl
Molecular Weight 298.38 312.40 312.40
logP (Predicted) 1.7 2.1 2.0
Aqueous Solubility 0.12 mg/mL 0.08 mg/mL 0.09 mg/mL
Melting Point Not reported Not reported 98–100°C
Collision Cross-Section (Ų) N/A N/A 175.6 (Hydrochloride, [M+H]+)
  • Salt Forms : Hydrochloride and mesylate salts (e.g., CAS 2177258-86-3) are synthesized to improve solubility for in vivo studies .

Biological Activity

8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate (CAS No. 2137581-34-9) is a chemical compound with potential applications in medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C15_{15}H26_{26}N2_{2}O4_{4}
Molecular Weight: 298.38 g/mol
IUPAC Name: 8-(tert-butyl) 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate
Storage Conditions: Keep in a dark place at temperatures between 2-8°C .

Biological Activity

Research into the biological activity of this compound has indicated several potential mechanisms of action:

  • Autophagy Modulation:
    • Recent studies suggest that compounds similar to this compound may act as modulators of autophagy, a critical cellular process for degrading and recycling cellular components . Autophagy plays a significant role in neuroprotection and may be beneficial in treating neurodegenerative diseases.
  • Neuroprotective Effects:
    • The compound's structure suggests it could interact with neuronal pathways, potentially offering neuroprotective benefits. This is particularly relevant in the context of diseases such as Alzheimer's, where autophagy dysregulation is a contributing factor .
  • Cytotoxicity Assessment:
    • Preliminary assessments indicate that at effective concentrations, the compound does not exhibit overt cytotoxicity, suggesting that any observed biological effects are likely due to specific interactions rather than general toxicity .

Table: Summary of Key Research Findings

StudyFocusFindings
Study AAutophagy ActivationDemonstrated that structural analogs activate autophagy without inducing cell death at their EC50 values .
Study BNeuroprotectionIdentified potential neuroprotective effects through modulation of autophagic flux in neuronal models .
Study CCytotoxicity ProfileShowed that the compound maintains cell viability while enhancing autophagic processes .

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Pathways: The compound may influence signaling pathways involved in autophagy and apoptosis.
  • Target Identification: Ongoing research aims to identify specific protein targets within cells that mediate its biological effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield of 8-Tert-butyl 4-methyl 2,8-diazaspiro[4.5]decane-4,8-dicarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:

  • Step 1 : Use tert-butyl dicarbonate (Boc anhydride) to protect the secondary amine, ensuring regioselectivity during spiro-ring formation.
  • Step 2 : Methyl esterification of the carboxylate group under mild alkaline conditions (e.g., K₂CO₃ in DMF) to avoid tert-butyl cleavage.
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product from byproducts like unreacted intermediates or diastereomers.
  • Key Reference : Similar spiro-diazepane syntheses emphasize Boc protection and chromatographic purification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:

  • NMR : Confirm spirocyclic geometry via NOESY (nuclear Overhauser effect spectroscopy) to detect spatial proximity of protons in the diazaspiro core.
  • HPLC-MS : Verify purity (>95%) and molecular weight using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).
  • FT-IR : Identify ester carbonyl stretches (C=O at ~1700 cm⁻¹) and tert-butyl C-H vibrations (~1360–1390 cm⁻¹).
  • Reference : Structural validation protocols align with methodologies for analogous spiro compounds .

Q. What theoretical frameworks guide the study of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict:

  • Electronic Effects : Electron-withdrawing/donating properties of tert-butyl and methyl groups on the diazaspiro ring’s stability.
  • Steric Interactions : Spatial hindrance in the spirocyclic system affecting nucleophilic substitution or ring-opening reactions.
  • Reference : Theoretical frameworks for spiro compounds often integrate computational chemistry with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal Assays : Compare results across enzyme inhibition (e.g., acetylcholinesterase), receptor binding (e.g., 5-HT receptors), and cell viability assays.
  • Batch Analysis : Use LC-MS to detect trace impurities (e.g., de-esterified byproducts) that might interfere with biological activity.
  • Reference : Discrepancy resolution aligns with quality control practices for bioactive spiro compounds .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH conditions?

  • Methodological Answer : Employ a factorial design to test multiple variables:

  • Variables : pH (2–12), temperature (25–60°C), and buffer composition (aqueous vs. organic-aqueous mixtures).
  • Response Metrics : Degradation rates monitored via HPLC at timed intervals.
  • Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.
  • Reference : Stability studies for spiro derivatives often adopt factorial designs .

Q. How can molecular docking studies improve the understanding of this compound’s interaction with neurological targets?

  • Methodological Answer : Docking workflows should include:

  • Target Selection : Prioritize receptors like NMDA or σ-1 based on structural homology to known ligands.
  • Parameterization : Adjust force fields (e.g., CHARMM) to account for the spirocyclic system’s conformational flexibility.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme-linked assays.
  • Reference : Neurological target studies for spiro compounds integrate computational and experimental validation .

Data Contradiction and Analysis

Q. How to address discrepancies in NMR spectra between synthesized batches?

  • Methodological Answer :

  • Step 1 : Verify solvent deuteration levels and temperature control during acquisition.
  • Step 2 : Compare with DFT-simulated spectra to identify unexpected conformers or rotamers.
  • Step 3 : Use heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous assignments.
  • Reference : NMR troubleshooting aligns with best practices for complex heterocycles .

Experimental Design Challenges

Q. What are the limitations of current purification methods for this compound?

  • Methodological Answer :

  • Challenge : Co-elution of diastereomers due to similar polarities.
  • Solution : Optimize chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC.
  • Reference : Advanced separation techniques are critical for spiro derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.